2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid
Description
2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid is a fluorinated thiazole derivative characterized by a 4-methyl-substituted thiazole ring and a difluorinated acetic acid moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at position 2 with the difluoroacetic acid group and at position 4 with a methyl group. Fluorine atoms enhance electronegativity and metabolic stability, while the methyl group modulates lipophilicity and steric hindrance. The compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its resemblance to bioactive thiazole derivatives .
Properties
IUPAC Name |
2,2-difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-3-2-12-4(9-3)6(7,8)5(10)11/h2H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCIRLJMVHDESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylthiazole Intermediate
Chloroacetone reacts with thiourea derivatives under basic conditions to yield 4-methylthiazole-2-amine. For example, ethyl 2-chloro-3-oxobutanoate and 1-methylthiourea in pyridine produce ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. Masking the amino group with a tert-butoxycarbonate (Boc) protects it during subsequent reactions.
Fluorination of Preformed Thiazole-2-Carboxylic Acid
Post-synthetic fluorination offers an alternative pathway, particularly when direct incorporation of fluorine during cyclization is challenging.
Synthesis of Thiazole-2-Carboxylic Acid
4-Methylthiazole-2-carboxylic acid is prepared via cyclization of thiourea with α-chloro-β-keto esters. For instance, ethyl 2-chloro-3-oxobutanoate and 1-methylthiourea yield ethyl 4-methylthiazole-2-carboxylate, which is hydrolyzed to the carboxylic acid.
α,α-Difluorination Using Deoxyfluorination Agents
The carboxylic acid undergoes deoxyfluorination with reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or DAST. This converts the α-hydrogens to fluorine atoms, yielding 2,2-difluoro-2-(4-methylthiazol-2-yl)acetic acid. Reaction conditions (e.g., −78°C in anhydrous dichloromethane) minimize side reactions.
Enaminone Cyclization Strategy
Enaminones serve as versatile intermediates for thiazole formation, enabling precise control over substituent placement.
Preparation of Difluoroacetyl Enaminone
Reaction of difluoroacetic acid with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms an enaminone precursor. Cyclization with elemental sulfur in the presence of copper iodide generates the thiazole ring. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and copper iodide in DMF yield the trifluoromethylated intermediate, which is hydrolyzed to the target compound.
Optimization of Reaction Conditions
Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. Solvents like ethanol or acetonitrile facilitate high yields (65–85%).
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Racemization in Thiazole Formation
Calcium carbonate neutralizes hydrobromic acid during cyclization, preventing acid-catalyzed racemization at chiral centers. While the target compound lacks chirality, this step ensures regioselectivity.
Competing Acylation Reactions
Benzoyl chloride or trimethoxybenzoyl chloride may acylate amine intermediates unless protective groups (e.g., Boc) are employed.
Industrial-Scale Considerations
Large-scale synthesis prioritizes cost-effective reagents like chloroacetone and thiourea. Continuous-flow systems enhance safety during fluorination steps, mitigating risks associated with gaseous byproducts.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its unique structure allows for the exploration of novel therapeutic pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors, leading to biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid and analogous compounds:
Key Observations:
Fluorination of the acetic acid moiety increases acidity (pKa ~1.5–2.5 estimated) compared to non-fluorinated derivatives, enhancing solubility in polar solvents and ionic interactions with biological targets .
Electronic Properties :
- The difluoroacetic acid group introduces strong electron-withdrawing effects, stabilizing the deprotonated carboxylate form, which is critical for interactions with positively charged residues in enzymes or receptors.
- Compounds with aryl substituents (e.g., trifluoromethylphenyl in ) exhibit extended π-conjugation, altering electronic distribution and binding affinity.
Biological Relevance :
- Thiazole derivatives with fluorinated acetic acid groups (e.g., the target compound) are explored as protease or kinase inhibitors due to their ability to mimic natural substrates .
- Sulfanyl or oxo modifications (e.g., ) may confer redox activity or hydrogen-bonding capacity, useful in metal chelation or allosteric modulation.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for similar thiazoles, such as condensation of thioureas with α-halo ketones (e.g., chloroacetone in ), followed by fluorination steps.
Research Findings and Implications
- Metabolic Stability: Fluorination in the target compound reduces susceptibility to oxidative metabolism, a common issue in non-fluorinated thiazoles .
- Structure-Activity Relationships (SAR) : The 4-methyl group optimizes steric fit in hydrophobic enzyme pockets, as seen in glucokinase activators (e.g., ).
- Limitations: Limited solubility of highly fluorinated compounds (logP ~1.8–2.5 estimated) may require formulation adjustments for bioavailability.
Biological Activity
2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid (DFTAA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action associated with DFTAA, supported by relevant case studies and research findings.
Chemical Formula: C₆H₅F₂NO₂S
Molecular Weight: 193.17 g/mol
IUPAC Name: 2,2-difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid
PubChem CID: 75480335
Appearance: White powder
Storage Conditions: Room temperature
Antitumor Activity
DFTAA has shown promising antitumor activity in various studies. The thiazole moiety is crucial for its cytotoxic effects. A structure-activity relationship (SAR) analysis indicated that the methyl group at position 4 of the thiazole ring enhances its activity against cancer cell lines. For instance, DFTAA exhibited an IC₅₀ value of approximately 1.61 µg/mL against certain tumor cell lines, indicating significant cytotoxic potential .
Antimicrobial Effects
Research has demonstrated that DFTAA possesses notable antibacterial properties. In a study assessing its efficacy against various bacterial strains, DFTAA showed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis. These results suggest that DFTAA could be a candidate for developing new antimicrobial agents .
The biological activity of DFTAA can be attributed to its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding. The presence of electron-donating groups in its structure enhances its binding affinity to target proteins involved in cell proliferation and survival pathways.
Case Study 1: Antitumor Efficacy
In a comparative study involving DFTAA and standard chemotherapeutic agents like doxorubicin, DFTAA was found to have comparable or superior efficacy in inhibiting the growth of human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The study emphasized that DFTAA's unique structural features contribute to its enhanced anticancer properties .
Case Study 2: Antimicrobial Activity
A separate investigation evaluated the antibacterial activity of DFTAA against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant potency with MIC values indicating effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that DFTAA could serve as a lead compound for antibiotic development .
Comparative Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
